molecular formula C11H9NOS B3057313 n-(Thiophen-3-yl)benzamide CAS No. 79128-75-9

n-(Thiophen-3-yl)benzamide

Cat. No.: B3057313
CAS No.: 79128-75-9
M. Wt: 203.26 g/mol
InChI Key: ZEGOLEIUSWHEOZ-UHFFFAOYSA-N
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Description

N-(Thiophen-3-yl)benzamide is a benzamide derivative characterized by a thiophene ring attached to the benzamide core at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a scaffold in dopamine receptor ligands. Structural modifications, such as the addition of fluorinated or piperazine-containing substituents, enable selective binding to dopamine D3 receptors over D2 subtypes, making it a promising candidate for neurological therapeutics .

Properties

CAS No.

79128-75-9

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

N-thiophen-3-ylbenzamide

InChI

InChI=1S/C11H9NOS/c13-11(9-4-2-1-3-5-9)12-10-6-7-14-8-10/h1-8H,(H,12,13)

InChI Key

ZEGOLEIUSWHEOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CSC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CSC=C2

Other CAS No.

79128-75-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Functional and Pharmacological Differences

Table 2: Pharmacological and Functional Profiles
Compound Class Key Functional Groups Biological Activity/Selectivity Research Findings References
N-(Thiophen-3-yl)benzamide derivatives Thiophene + fluorinated/piperazine groups High D3 receptor affinity (Ki < 10 nM); D3/D2 selectivity >100-fold Substituent position and electronic properties dictate receptor binding
N,O-Bidentate benzamides Hydroxy-dimethylethyl + methyl groups Catalytic directing groups Facilitates Pd-catalyzed C–H activation for synthetic chemistry
Antioxidant thiourea-benzamides Thiourea + phenolic/methoxy groups Radical scavenging (CCl4 model) Electron-donating groups enhance activity
Plant-derived benzamides Natural substituents (e.g., phenethyl) Low cytotoxicity (Hep G2, MDA-MB-231 cells) Potential for Nrf2 agonist development

Key Structural-Activity Relationships (SAR)

  • Thiophene Position : The 3-position of thiophene in this compound optimizes steric and electronic interactions with D3 receptors, unlike 2- or 4-substituted analogs .
  • Piperazine Extensions : Adding chlorophenylpiperazine (e.g., in N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) enhances D3 selectivity by forming hydrogen bonds with receptor subpockets .
  • Antioxidant Activity : Thiourea-linked benzamides with para-hydroxyl or methoxy groups exhibit superior radical scavenging due to enhanced electron donation .

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